molecular formula C20H15F4N3O3S2 B2993569 2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 1212141-17-7

2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No. B2993569
CAS RN: 1212141-17-7
M. Wt: 485.47
InChI Key: OWQQBDQLJKYDHI-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-fluorophenyl)-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F4N3O3S2 and its molecular weight is 485.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The process of synthesizing heterocyclic compounds, such as thiophene derivatives, involves multiple steps including condensation reactions, hydrolysis, and cyclization. These synthetic routes are crucial for creating compounds with potential therapeutic applications. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been explored, highlighting the importance of precise chemical reactions in developing new molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitumor Evaluation

Compounds derived from thiophene and cyanoacetamide, similar to the one , have been evaluated for their antimicrobial and antitumor properties. Novel synthesis pathways have led to the creation of compounds that exhibit significant inhibitory effects against various cancer cell lines, demonstrating the therapeutic potential of these heterocyclic compounds (Shams, Mohareb, Helal, & Mahmoud, 2010).

Molecular Docking Studies

Molecular docking studies are an integral part of understanding the interaction between synthesized compounds and biological targets. Such studies can provide insights into the potential efficacy of compounds as therapeutic agents, by predicting their binding affinity and mode of action at the molecular level. This approach has been applied to thiophene derivatives to evaluate their potential in treating various diseases (Talupur, Satheesh, & Chandrasekhar, 2021).

Electrochemical Applications

Research has also explored the use of thiophene derivatives in electrochemical applications, such as in the development of electrochemical capacitors. These studies show the versatility of thiophene-based compounds, extending their potential use beyond pharmaceuticals to include materials science and energy storage solutions (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Structural Studies

Crystallographic studies provide valuable information on the molecular structure of compounds, which is crucial for understanding their chemical properties and reactivity. For example, the crystal structure of related thiophene compounds has been determined, offering insights into their stability and potential interactions with other molecules (Nagaraju et al., 2018).

properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3S2/c21-11-5-3-10(4-6-11)15-12(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-2-1-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQBDQLJKYDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2C(C(=C(NC2(C(F)(F)F)O)SCC(=O)N)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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